molecular formula C8H16 B083755 5-Methyl-1-heptene CAS No. 13151-04-7

5-Methyl-1-heptene

Cat. No. B083755
CAS RN: 13151-04-7
M. Wt: 112.21 g/mol
InChI Key: WNEYWVBECXCQRT-UHFFFAOYSA-N
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Description

5-Methyl-1-heptene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Heptene, 5-methyl-, 5-Methylhept-1-ene .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-heptene consists of 8 carbon atoms and 16 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 .


Physical And Chemical Properties Analysis

5-Methyl-1-heptene has a molecular weight of 112.213 Da . More detailed physical and chemical properties such as boiling point, density, and heat capacity would require specific experimental measurements .

Scientific Research Applications

  • Polymer Research : 5-Methyl-1-heptene has been used in the study of isotactic polymers with branched chains. Research has been conducted on the crystal and molecular structure of isotactic poly-5-methyl-1-hexene and poly-5-methyl-1-heptene, revealing insights into the conformation and helix orientation of these polymers (Corradini, Martuscelli, Montagnoli, & Petraccone, 1970).

  • Nuclear Magnetic Resonance (NMR) Studies : 5-Methyl-1-heptene has been the subject of 13C NMR studies, particularly in understanding the tacticity and conformational properties of isotactic homopolymers derived from it (Delfini, Cocco, Paci, Aglietto, Carlini, Crisci, & Ruggeri, 1985).

  • Fragmentation and Decomposition Studies : Research has explored the unimolecular decomposition of molecular ions from 1-heptene and 5-methyl-1-hexene, contributing to the understanding of fragmentation reactions in organic compounds (Marques, Ståhl, & Gäumann, 1983).

  • Flavor Chemistry : In food chemistry, 5-Methyl-1-heptene derivatives have been studied for their role in the flavor of hazelnuts. This includes the investigation of compounds like 5-methyl-(E)-2-hepten-4-one in hazelnut oils and the impact of roasting on these compounds (Pfnuer, Matsui, Grosch, Guth, Hofmann, & Schieberle, 1999).

  • Atmospheric Chemistry : There has been research on the atmospheric reactions of related compounds, such as 6-methyl-5-hepten-2-one, with OH and NO3 radicals and O3, contributing to the understanding of atmospheric chemistry and pollutant formation (Smith, Rigler, Kwok, & Atkinson, 1996).

  • Thermochemistry of Organic Compounds : The energy required for bond rupture in organic compounds, including 1-heptene and its derivatives, has been a subject of study, providing insights into the thermochemistry of these molecules (Valatin, 1948).

  • Fuel and Energy Research : The pyrolysis of 1-heptene has been studied to understand fuel decomposition and product formation, providing valuable insights for energy and fuel research (Cao, Li, Xu, Xu, Feng, Wang, Yang, & Li, 2021).

  • Catalysis and Chemical Synthesis : Studies have also focused on catalytic processes involving 5-Methyl-1-heptene derivatives, exploring pathways for the formation of various organic compounds, which has implications in chemical synthesis and industrial applications (Xu, Chada, Zhao, Carrero, Kim, Rosenfeld, Rogers, Rozeveld, Hermans, & Huber, 2016).

Safety And Hazards

While specific safety data for 5-Methyl-1-heptene is not available, alkenes in general are flammable and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

5-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYWVBECXCQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871211
Record name 1-heptene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-heptene

CAS RN

13151-04-7
Record name 5-Methyl-1-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-heptene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-heptene, 5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-heptene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
E Chiellini, M Marchetti - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
… Even if the efficiency of the last separation is not very high (-20y0), the obtained results indicate that the polymeric products from racemic 5-methyl-1-heptene and 2-methylbutyl vinyl …
Number of citations: 10 onlinelibrary.wiley.com
E Benedetti, E Chiellini - Journal of Polymer Science: Polymer …, 1977 - Wiley Online Library
Infrared (IR) investigation of structurally analogous optically active polymers such as poly[(S)‐5‐methyl‐1‐heptene (1)] and poly[(S)‐2‐methylbutyl vinyl ether (2)] was carried out in the …
Number of citations: 3 onlinelibrary.wiley.com
R Bacskai - Journal of Polymer Science Part A‐1: Polymer …, 1967 - Wiley Online Library
… Under identical reaction conditions (+ )-5methyl-1-heptene gives polymers of significant optical rotatory power. Alternating SO2 copolymers of the same olefins, formed in reactions …
Number of citations: 12 onlinelibrary.wiley.com
M Delfini, ME Di Cocco, M Paci, M Aglietto, C Carlini… - Polymer, 1985 - Elsevier
Isotactic homopolymers of high optical purity (S)-5-methyl-1-heptene and of 1-heptene have been prepared and studied by 13 C nmr The tacticity degree evaluation of the polymers was …
Number of citations: 6 www.sciencedirect.com
P Pino, GP Lorenzi - Journal of the American Chemical Society, 1960 - ACS Publications
… pentene, (—)(S)-4-methyl-1-hexene and ( + )(S)5-methyl-1 -heptene dissolved in hydrocarbon … +268; isooctane extract [a]20D +278) and for poly-(S)-5methyl-1-heptene (acetoneextract …
Number of citations: 165 pubs.acs.org
JS Naworski, P Harriott - Industrial & Engineering Chemistry …, 1969 - ACS Publications
… The major products were 5-methyl-2-heptene, 5-methyl-1-heptene, 2, 2-dimethyl-3-hexene, and 5-methyl-3-heptene. Butene consumption rates were calculated from axial temperature …
Number of citations: 10 pubs.acs.org
S Sudirman, NKT Dharmayani, E Yuanita… - AIP Conference …, 2020 - pubs.aip.org
… Major hydrocarbon in the first fraction is n-nonene and 5-methyl1-heptene, whereas major hydrocarbon in the second fraction is n-nonene, 5-methyl-1-heptene and n-decene. …
Number of citations: 2 pubs.aip.org
A Abe - Journal of the American Chemical Society, 1968 - ACS Publications
… The agreement is rather poor, however, for such polymers as poly-(S)-5-methyl-1 -heptene and poly-(»… The results obtained for poly-(S)-5-methyl-1 -heptene are shown in Table II. Here …
Number of citations: 47 pubs.acs.org
F Ciardelli, G Montagnoli, D Pini… - Die …, 1971 - Wiley Online Library
… No particular effect of monomer asymmetric structure on polymerization stereochemistry has been observed in the case of 5-methyl-1-heptene (111). …
Number of citations: 30 onlinelibrary.wiley.com
C Carlini, E Chiellini - Die Makromolekulare Chemie …, 1975 - Wiley Online Library
Optically active alkyl‐α‐olefins such as (R)‐3,7‐dimethyl‐1‐octene (1), (S)‐4‐methyl‐1‐hexene (2), and (S)‐5‐methyl‐1‐heptene (3) were copolymerized with styrene (4), 1‐…
Number of citations: 26 onlinelibrary.wiley.com

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